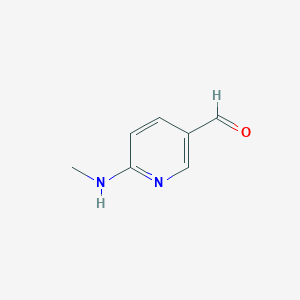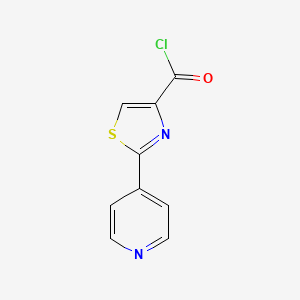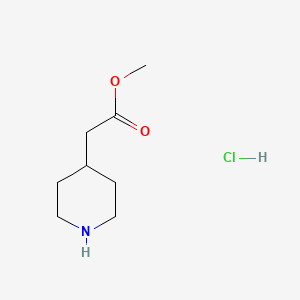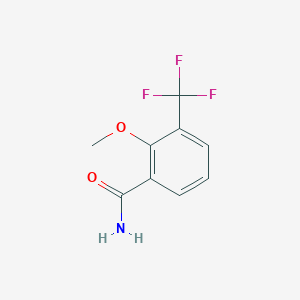
2-Methoxy-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methoxy-3-(trifluoromethyl)benzamide” is a chemical compound with the CAS Number: 1017778-70-9 . It has a molecular weight of 219.16 . The compound is solid in physical form .
Synthesis Analysis
While specific synthesis methods for “2-Methoxy-3-(trifluoromethyl)benzamide” were not found, trifluoromethyl-containing compounds have been synthesized using various methods . For instance, trifluoromethylpyridines, which are structurally similar, have been synthesized using different reagents such as trifluoromethyl trimethylsilane, trifluoromethane, and trifluoromethyl sulfone .
Molecular Structure Analysis
The IUPAC name for this compound is 2-methoxy-3-(trifluoromethyl)benzamide . The InChI code is 1S/C9H8F3NO2/c1-15-7-5(8(13)14)3-2-4-6(7)9(10,11)12/h2-4H,1H3,(H2,13,14) .
Physical And Chemical Properties Analysis
“2-Methoxy-3-(trifluoromethyl)benzamide” is a solid compound . It has a molecular weight of 219.16 . The boiling point is between 129-133 degrees Celsius .
Applications De Recherche Scientifique
Neuroleptic Activity
- Synthesis and Neuroleptic Activity : A study by Iwanami et al. (1981) explored the synthesis and potential neuroleptic (antipsychotic) activity of benzamides, including derivatives of 2-methoxy-3-(trifluoromethyl)benzamide. The study found that certain compounds exhibited potent neuroleptic activity, suggesting their potential use in treating psychosis (Iwanami et al., 1981).
Molecular Structural Analysis
- Molecular Structural Analysis : Demir et al. (2015) analyzed the structure of a novel benzamide derivative, which included 2-methoxy-3-(trifluoromethyl)benzamide, using X-ray diffraction and density functional theory (DFT). This study provided insights into the molecular geometry and electronic properties of the compound, highlighting its potential in scientific research (Demir et al., 2015).
Agricultural Applications
- Effect on Boll Weevils : Research by Haynes (1987) investigated the effects of substituted benzamides, including 2-methoxy-3-(trifluoromethyl)benzamide, on adult boll weevils. The study explored the effectiveness of these compounds in causing progeny reduction, providing valuable information for agricultural pest control (Haynes, 1987).
Chemical Synthesis and Radioactive Labeling
- Synthesis and Labeling for PET Imaging : Jia et al. (2019) focused on the synthesis of carbon-11-labeled dual inhibitors, including derivatives of 2-methoxy-3-(trifluoromethyl)benzamide, for potential PET imaging applications in neuroinflammation studies. This illustrates the compound's relevance in advanced imaging techniques (Jia et al., 2019).
Corrosion Inhibition Studies
- Corrosion Inhibition in Mild Steel : Mishra et al. (2018) conducted studies on the inhibition behavior of N-Phenyl-benzamide derivatives, including 2-methoxy-3-(trifluoromethyl)benzamide, for the acidic corrosion of mild steel. This research is significant for industrial applications where corrosion resistance is critical (Mishra et al., 2018).
Antimicrobial Studies
- Synthesis and Antimicrobial Evaluation : Priya et al. (2006) synthesized a new class of benzamide derivatives, including 2-methoxy-3-(trifluoromethyl)benzamide, and evaluated their efficacy as antimicrobials. The study provided insights into the potential use of these compounds in combating bacterial and fungal infections (Priya et al., 2006).
Antidiabetic Agents
- Search for Antidiabetic Agents : Nomura et al. (1999) identified 5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluorome thyl)-phenyl]methyl]benzamide (KRP-297) as a potential antidiabetic agent. This underscores the relevance of benzamide derivatives in the development of new diabetes treatments (Nomura et al., 1999).
Safety And Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P271 (Use only outdoors or in a well-ventilated area) .
Propriétés
IUPAC Name |
2-methoxy-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-7-5(8(13)14)3-2-4-6(7)9(10,11)12/h2-4H,1H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKMVNICRNURQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(F)(F)F)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1319468.png)

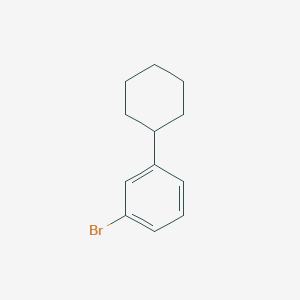


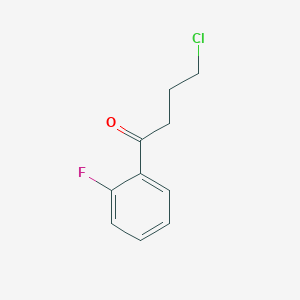
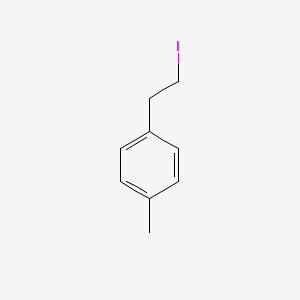

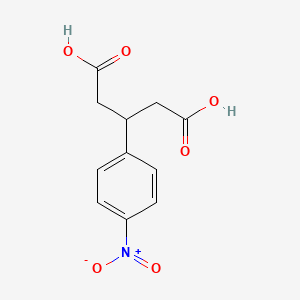
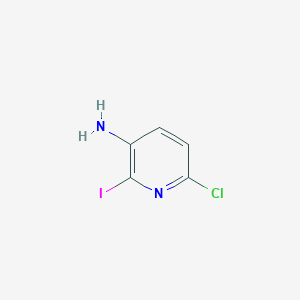
![N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B1319494.png)
